molecular formula C23H16N4O2 B6490785 4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one CAS No. 1357979-12-4

4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one

Cat. No. B6490785
CAS RN: 1357979-12-4
M. Wt: 380.4 g/mol
InChI Key: MTZKBRSGMXFWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one (PDD) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the phthalazinone family and has been used in various studies due to its unique chemical structure and properties. PDD has been found to possess a variety of biological activities, including anticancer, anti-inflammatory, and antioxidant activities.

Scientific Research Applications

4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one has been studied for its potential applications in scientific research. It has been found to possess a variety of biological activities, including anticancer, anti-inflammatory, and antioxidant activities. In addition, this compound has been studied for its potential use as an anti-HIV agent, as well as for its potential use in the treatment of diabetes. This compound has also been studied for its potential use as an anti-fungal agent and for its potential use in the treatment of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one in laboratory experiments has a number of advantages. This compound is easy to synthesize and can be produced in high yields. In addition, this compound is stable and can be stored for long periods of time. Furthermore, this compound is non-toxic and can be used in a variety of laboratory experiments. However, this compound is not widely available and can be difficult to obtain. In addition, this compound is expensive and can be difficult to use in large-scale experiments.

Future Directions

The use of 4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one in scientific research is still in its early stages and there are a number of potential future directions for its use. This compound could be studied for its potential use in the treatment of various diseases, such as cancer, HIV, and Alzheimer’s disease. In addition, this compound could be studied for its potential use as an anti-fungal agent. Furthermore, this compound could be studied for its potential use in the development of new drugs and therapies. Finally, this compound could be studied for its potential use in the development of new materials and technologies.

Synthesis Methods

The synthesis of 4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one has been studied extensively, with various methods developed for its production. The most commonly used method is the condensation of 3-phenyl-1,2,4-oxadiazol-5-ylmethyl chloride with 4-phenyl-1,2-dihydrophthalazin-1-one. This reaction yields this compound in high yields and can be carried out under mild conditions. Other methods have also been developed, such as the condensation of 4-phenyl-1,2-dihydrophthalazin-1-one with 1,1-bis(3-phenyl-1,2,4-oxadiazol-5-ylmethyl)benzene, which yields this compound in high yields.

properties

IUPAC Name

4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c28-23-19-14-8-7-13-18(19)21(16-9-3-1-4-10-16)25-27(23)15-20-24-22(26-29-20)17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZKBRSGMXFWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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